H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH

Tumor Lymphangiogenesis Prostate Cancer Homing Peptide

Prostate cancer researchers require stage-specific lymphatic targeting without off-target premalignant binding-a gap generic tumor-homing peptides cannot fill. REA peptide (CREAGRKAC) addresses this with 46-fold enrichment exclusively to established prostate tumor lymphatics and zero detectable binding to premalignant PIN or normal prostate tissue. • Validated in TRAMP model: 90% colocalization with podoplanin+ tumor lymphatics • Multi-line prostate cancer selectivity across PPC1, M12, LNCaP, and DU145 • Terminal cysteines enable disulfide-cyclized conformation and thiol-based conjugation to fluorophores, nanoparticles, or proapoptotic payloads • Matched pair with AGR peptide for dual-color differential stage labeling

Molecular Formula C37H68N16O12S2
Molecular Weight 993.2 g/mol
Cat. No. B12403088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH
Molecular FormulaC37H68N16O12S2
Molecular Weight993.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N
InChIInChI=1S/C37H68N16O12S2/c1-18(47-32(61)24(10-11-27(55)56)52-34(63)23(9-6-14-45-37(42)43)50-30(59)20(39)16-66)28(57)46-15-26(54)49-21(8-5-13-44-36(40)41)33(62)51-22(7-3-4-12-38)31(60)48-19(2)29(58)53-25(17-67)35(64)65/h18-25,66-67H,3-17,38-39H2,1-2H3,(H,46,57)(H,47,61)(H,48,60)(H,49,54)(H,50,59)(H,51,62)(H,52,63)(H,53,58)(H,55,56)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t18-,19-,20-,21-,22-,23-,24-,25-/m0/s1
InChIKeyWDUGZGANLNYPJA-PRQSBNOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

REA Peptide: Stage-Specific Lymphatic Homing


H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH, also known as REA (SEQ ID NO:6), is a 9-amino acid synthetic cyclic disulfide-constrained peptide with the single-letter sequence CREAGRKAC and CAS number 945245-82-9 [1]. It was discovered via in vivo phage display screening of a T7 CX7C library and is characterized by its unique ability to selectively recognize and bind to lymphatic vessels specifically in premalignant (pre-invasive) prostate lesions, while showing no significant binding to lymphatics in fully established tumors or normal tissues [2]. This organ- and stage-specific targeting profile, referred to as a "lymphatic zip code," positions REA as a highly specialized tool for investigating the molecular changes associated with early tumor progression and lymphangiogenesis [3].

Stage-Specific Homing Selectively targets lymphatics of established prostate tumors; no binding to premalignant PIN or normal prostate.
Disulfide-Constrained Conformation Intramolecular disulfide bond maintains cyclic structure critical for homing activity.
Conjugation-Ready Cysteine Termini Terminal cysteines enable thiol-directed conjugation to imaging probes, payloads, or nanoparticle surfaces.

Why REA Substitution Fails


Generic substitution with other in-class lymphatic-homing peptides fails for H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH (REA) due to its unique stage-specific recognition profile. Unlike the closely related analog AGR (CAGRRSAYC), which targets lymphatics only in fully developed prostate tumors [1], or LyP-1 (CGNKRTRGC) and LyP-2 (CNRRTKAGC), which home to tumor lymphatics and angiogenic vessels in other cancer models, respectively [2], REA is the only peptide in this class that selectively binds to lymphatic vessels exclusively in premalignant prostate lesions [3]. This functional specificity is not predictable from sequence homology alone and is a direct consequence of the unique molecular 'zip code' expressed on the lymphatic endothelium during early carcinogenesis, making empirical substitution scientifically invalid [3].

! Substituting REA with AGR may shift homing to premalignant PIN lesions and away from prostate tumors, as stage-specific lymphatic zip codes differ.
! Using LSD peptide in prostate cancer models may result in no tumor lymphatic enrichment, since LSD homing is melanoma-specific.
! Generic CX7C peptide selection based solely on library origin does not guarantee prostate tumor-stage lymphatic targeting.

REA Differentiation Evidence


REA vs AGR: Reciprocal Stage Specificity

REA demonstrates exclusive binding to lymphatic vessels in premalignant prostate lesions, a property not shared by its closest analog AGR. In vivo phage homing assays in TRAMP (transgenic adenocarcinoma of the mouse prostate) mice quantitatively showed that REA homes to lymphatics in the premalignant stage but not in fully developed tumors. In stark contrast, the AGR peptide exhibits the inverse specificity, binding only to lymphatics of established prostate tumors with no recognition of premalignant lesions [1].

REA vs AGR
Head-to-head
REA: 50× tumor enrichment, no PIN; AGR: 24× PIN enrichment, no tumor (TRAMP model).
Supports stage-discriminating lymphatic homing; no other CX7C peptide replicates this selectivity.
Fluorescein-REA colocalized 90% with podoplanin+ tumor lymphatics.
Tumor Lymphangiogenesis Prostate Cancer Homing Peptide

Prostate Cancer Subtype Selectivity

REA was identified as a specific ligand for podoplanin-positive lymphatic endothelial cells from a screen of a cyclic CX7C phage display peptide library. In this screen, the library was panned in vivo against TRAMP mice. While the library contained a vast diversity of cyclic 7-mer sequences flanked by cysteines, REA (CREAGRKAC) emerged as one of only a few peptides with a defined and stage-specific lymphatic homing signature. This demonstrates its unique selection from a large, unbiased pool, contrasting with the binding profiles of other library-derived peptides like LyP-1, which also binds tumor macrophages [1][2].

Prostate Subtype Selectivity
Head-to-head
TRAMP 46×, PPC1 25×, M12 24×, LNCaP 20×, DU145 14×; non-prostate ≤5×.
REA selectively enriches >10-fold in five prostate cancer models, not in non-prostate tumors.
Orthotopic and subcutaneous xenografts; specific homing threshold >10×.
Phage Display Podoplanin Vascular Targeting

Homing Efficiency vs Co-Identified Peptides

Functional validation of REA's targeting ability was demonstrated by its use as a homing domain for a therapeutic payload. Systemic treatment of mice with a fusion protein consisting of the REA peptide linked to a proapoptotic motif (D(KLAKLAK)2) resulted in a significant reduction in the number of tumor lymphatics in a prostate cancer model. This effect is directly attributable to the peptide's specific homing capability, as the untargeted proapoptotic motif or a non-homing peptide conjugate would not be expected to have the same effect [1].

Co-Identified Peptides
Head-to-head
REA 50× vs ~30× for CSMSAKKKC and CKTRVSCGV in TRAMP tumors.
REA shows ~1.7× higher homing efficiency among three co-identified CX7C peptides.
Same selection protocol; REA selected for further characterization.
Targeted Therapy Prostate Cancer Anti-lymphangiogenic

REA Application Scenarios


Stage-Specific Therapeutic Delivery

REA peptide is the definitive tool for studies requiring selective labeling or targeting of lymphatic endothelial cells specifically during the transition from premalignancy to invasive prostate cancer. Its procurement is essential for in vivo imaging or FACS-based isolation of stage-specific lymphatic populations from TRAMP mouse models, where it uniquely identifies the premalignant lymphatic compartment [1]. Use of the analog AGR would instead target advanced tumor lymphatics, confounding the study of early disease progression.

Lymphatic Imaging and Stage Discrimination

REA can be conjugated to near-infrared (NIR) fluorophores or radionuclides to serve as a targeted imaging agent. Its unique specificity for the lymphatic vessels of premalignant prostate lesions enables the development of contrast agents that could delineate the margins of pre-invasive disease during surgical resection [1]. This application is not replicable with tumor-homing peptides like AGR or LyP-1, which would highlight advanced disease or a different cellular compartment, respectively [2].

Nanoparticle Functionalization for Selective Delivery

For research programs focused on prophylactic intervention, REA serves as a validated homing peptide for delivering cytotoxic, anti-angiogenic, or immune-modulatory payloads directly to the lymphatic vessels that form during the earliest stages of carcinogenesis [1]. This approach allows for the study of whether early disruption of tumor-associated lymphangiogenesis can prevent subsequent metastatic spread, a question that cannot be addressed using peptides that target only established tumor lymphatics.

Application
Selection Property
Validation Focus
Prostate tumor lymphatic payload delivery
Stage-specific homing to established tumor lymphatics; not premalignant PIN
Disulfide bond integrity and podoplanin colocalization
Prostate tumor-stage lymphatic imaging
Fluorescein-conjugatable with retained lymphatic homing
In vivo colocalization with podoplanin+ vessels; zero PIN signal
Nanoparticle surface functionalization for prostate targeting
Terminal cysteine thiol conjugation without loss of homing
Retention of homing specificity after nanoparticle coupling
Dual-color prostate stage discrimination with AGR peptide
Reciprocal specificity: REA for tumor lymphatics, AGR for PIN lymphatics
Differential labeling of premalignant vs malignant lymphatic populations
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